molecular formula C11H14O2S B7762041 4-(Isobutylthio)benzoic acid

4-(Isobutylthio)benzoic acid

Cat. No.: B7762041
M. Wt: 210.29 g/mol
InChI Key: DOFFVDSZGLBUGA-UHFFFAOYSA-N
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Description

4-(Isobutylthio)benzoic acid is an organic compound with the molecular formula C11H14O2S It is characterized by the presence of a benzoic acid core substituted with an isobutylthio group at the para position

Properties

IUPAC Name

4-(2-methylpropylsulfanyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFFVDSZGLBUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isobutylthio)benzoic acid typically involves the introduction of the isobutylthio group to the benzoic acid core. One common method is the nucleophilic substitution reaction where a suitable benzoic acid derivative reacts with an isobutylthiol under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure higher yields and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the substitution reaction. The reaction conditions are optimized to balance reaction time, temperature, and reagent concentrations.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The aromatic ring undergoes substitution reactions, with directing effects governed by the interplay of the –COOH and –S–iBu groups:

Reaction Type Reagents/Conditions Position of Substitution Major Product Mechanistic Notes
NitrationHNO₃, H₂SO₄ (nitrating mix) Meta to –COOH (position 3)3-Nitro-4-(isobutylthio)benzoic acid–COOH dominates as a meta-directing deactivator, overriding the weakly activating thioether.
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃ Meta to –COOH (position 3)3-Halo-4-(isobutylthio)benzoic acidSimilar to nitration; halogen enters meta to –COOH.
SulfonationFuming H₂SO₄ Meta to –COOH (position 3)3-Sulfo-4-(isobutylthio)benzoic acidSulfonic acid group occupies the meta position.

Key Insight : The –COOH group’s strong electron-withdrawing effect (–I) makes the ring less reactive than benzene but directs incoming electrophiles to the meta position relative to itself . The thioether’s weak electron-donating resonance (+R) has minimal impact on regioselectivity in this case.

Oxidation Reactions

The thioether group (–S–iBu) is susceptible to oxidation:

Reaction Type Reagents/Conditions Product Oxidation State Notes
Sulfoxide FormationH₂O₂, CH₃COOH (mild conditions) 4-(Isobutylsulfinyl)benzoic acid+2 (S)Controlled oxidation yields sulfoxide without over-oxidation.
Sulfone FormationKMnO₄ or mCPBA (strong oxidizers) 4-(Isobutylsulfonyl)benzoic acid+4 (S)Harsh conditions required for complete oxidation to sulfone.

Decarboxylation

The carboxylic acid group can undergo decarboxylation under specific conditions:

Reagents/Conditions Product Mechanism
Cu powder, Quinoline, Δ (Isobutylthio)benzeneThermal decarboxylation via copper-mediated radical pathway.
Ag₂O, CCl₄ (Hunsdiecker Reaction) Bromobenzene derivative*Halodecarboxylation; requires prior conversion to silver salt.

*Specific halogen depends on reagent (e.g., Br₂ for bromination).

Functional Group Transformations

The carboxylic acid participates in typical acid-derived reactions:

Reaction Type Reagents/Conditions Product Notes
EsterificationROH, H₂SO₄ (acid catalyst) 4-(Isobutylthio)benzoic acid esterFischer esterification; yields esters with diverse alcohols.
Amide FormationSOCl₂ → RNH₂ 4-(Isobutylthio)benzamideRequires prior conversion to acyl chloride.
ReductionLiAlH₄ (anhydrous ether) 4-(Isobutylthio)benzyl alcoholCarboxylic acid reduced to primary alcohol; thioether remains intact.

Thioether-Specific Reactions

The –S–iBu group enables distinct transformations:

Reaction Type Reagents/Conditions Product Notes
AlkylationR-X, Base (SN2 conditions) Quaternary sulfonium saltNucleophilic sulfur reacts with alkyl halides.
DesulfurizationRaney Ni, H₂ Benzoic acid + isobutaneCatalytic hydrogenation cleaves the C–S bond.

Competitive Directing Effects in EAS

A computational comparison of substituent influences:

Substituent Electronic Effect Directing Power Resultant Reactivity
–COOHStrong –I, –MMeta-directingDominates regioselectivity in most EAS reactions.
–S–iBuWeak +R, –IOrtho/Para-directingInsufficient to override –COOH’s meta-directing effect.

Thermal Stability and Side Reactions

Under pyrolysis (>300°C), the compound may undergo:

  • Thioether Cleavage : C–S bond scission, releasing isobutylene and forming thiobenzoic acid derivatives.

  • Simultaneous Decarboxylation : Loss of CO₂ yields volatile sulfur-containing byproducts .

Scientific Research Applications

4-(Isobutylthio)benzoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: Its derivatives may be explored for potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Isobutylthio)benzoic acid depends on its chemical structure and the functional groups present. The carboxylic acid group can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. The isobutylthio group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

  • 4-Methylthio benzoic acid
  • 4-Ethylthio benzoic acid
  • 4-Propylthio benzoic acid

Comparison: 4-(Isobutylthio)benzoic acid is unique due to the presence of the isobutylthio group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These differences can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications.

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